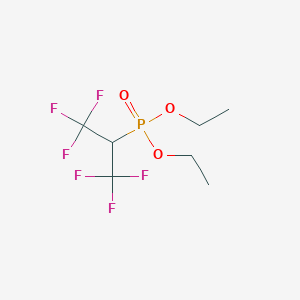
Diethyl (1,1,1,3,3,3-hexafluoropropan-2-yl)phosphonate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Diethyl (1,1,1,3,3,3-hexafluoropropan-2-yl)phosphonate is a fluorinated organophosphorus compound It is characterized by the presence of both diethyl phosphonate and hexafluoropropyl groups, making it a unique compound with distinct chemical properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of diethyl (1,1,1,3,3,3-hexafluoropropan-2-yl)phosphonate typically involves the reaction of diethyl phosphite with hexafluoropropylene oxide. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme can be represented as follows:
Diethyl phosphite+Hexafluoropropylene oxide→Diethyl (1,1,1,3,3,3-hexafluoropropan-2-yl)phosphonate
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and yield. The use of catalysts and specific reaction temperatures and pressures can enhance the efficiency of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
Diethyl (1,1,1,3,3,3-hexafluoropropan-2-yl)phosphonate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding phosphonic acids.
Reduction: Reduction reactions can lead to the formation of phosphine derivatives.
Substitution: The fluorinated groups can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents like lithium aluminum hydride are typically employed.
Substitution: Nucleophiles such as amines or thiols can react with the fluorinated groups under mild conditions.
Major Products Formed
The major products formed from these reactions include phosphonic acids, phosphine derivatives, and various substituted phosphonates, depending on the specific reagents and conditions used.
Scientific Research Applications
Diethyl (1,1,1,3,3,3-hexafluoropropan-2-yl)phosphonate has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-phosphorus bonds.
Biology: The compound can be used in the synthesis of biologically active molecules, including potential pharmaceuticals.
Medicine: Research into its potential as a drug precursor or active pharmaceutical ingredient is ongoing.
Industry: It finds applications in the production of specialty chemicals and materials, including flame retardants and plasticizers.
Mechanism of Action
The mechanism of action of diethyl (1,1,1,3,3,3-hexafluoropropan-2-yl)phosphonate involves its reactivity with various nucleophiles and electrophiles. The fluorinated groups enhance the compound’s stability and reactivity, allowing it to participate in a wide range of chemical reactions. The molecular targets and pathways involved depend on the specific application and the nature of the reacting species.
Comparison with Similar Compounds
Similar Compounds
Diethyl phosphite: A precursor in the synthesis of diethyl (1,1,1,3,3,3-hexafluoropropan-2-yl)phosphonate.
Hexafluoropropylene oxide: Another precursor used in the synthesis.
Tris(1,1,1,3,3,3-hexafluoropropan-2-yl)phosphite: A related compound with similar fluorinated groups.
Uniqueness
This compound is unique due to the presence of both diethyl phosphonate and hexafluoropropyl groups, which confer distinct chemical properties and reactivity
Properties
CAS No. |
80982-76-9 |
|---|---|
Molecular Formula |
C7H11F6O3P |
Molecular Weight |
288.12 g/mol |
IUPAC Name |
2-diethoxyphosphoryl-1,1,1,3,3,3-hexafluoropropane |
InChI |
InChI=1S/C7H11F6O3P/c1-3-15-17(14,16-4-2)5(6(8,9)10)7(11,12)13/h5H,3-4H2,1-2H3 |
InChI Key |
BCUYENLMBTVOQU-UHFFFAOYSA-N |
Canonical SMILES |
CCOP(=O)(C(C(F)(F)F)C(F)(F)F)OCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















